

7-Chloro-2-iodofuro[3,2-b]pyridine solubility

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Compound of Interest

Compound Name: 7-Chloro-2-iodofuro[3,2-b]pyridine

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An In-Depth Technical Guide to the Solubility of **7-Chloro-2-iodofuro[3,2-b]pyridine**

Abstract

7-Chloro-2-iodofuro[3,2-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often utilized as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the solubility profile of **7-Chloro-2-iodofuro[3,2-b]pyridine**. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive analysis based on its molecular structure, a qualitative solubility prediction in common organic solvents, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and utilizing this compound.

Introduction to 7-Chloro-2-iodofuro[3,2-b]pyridine

7-Chloro-2-iodofuro[3,2-b]pyridine is an aromatic organic compound featuring a fused furo[3,2-b]pyridine core. The furo[3,2-b]pyridine scaffold is a prominent feature in many pharmacologically active molecules.^{[2][3]} The molecule's utility is enhanced by its two halogen substituents: a chloro group on the pyridine ring and an iodo group on the furan ring. These sites provide reactive handles for further chemical modification, making the compound a versatile intermediate.^[1]

Chemical Identity:

- CAS Number: 1071540-54-9[4][5]
- Molecular Formula: C₇H₃ClINO[4][5]
- Molecular Weight: 279.46 g/mol [4][5]

The solubility of this compound is dictated by the interplay of its structural features. The large, fused aromatic ring system is inherently nonpolar, while the nitrogen and oxygen heteroatoms, along with the polar C-Cl and C-I bonds, introduce a degree of polarity. This structure suggests that its solubility will be poor in aqueous solutions but favorable in a range of organic solvents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **7-Chloro-2-iodofuro[3,2-b]pyridine** and its parent furo[3,2-b]pyridine core is presented below. This data provides a foundational understanding for predicting its behavior in solution.

Property	Value	Source	Compound
Molecular Formula	C ₇ H ₃ ClINO	Multiple Sources[4][5] [6]	7-Chloro-2- iodofuro[3,2-b]pyridine
Molecular Weight	279.46 g/mol	Multiple Sources[4][5] [6]	7-Chloro-2- iodofuro[3,2-b]pyridine
Boiling Point	~294.0 ± 35.0 °C (Predicted)	Vendor Data[1]	7-Chloro-2- iodofuro[3,2-b]pyridine
Density	~2.091 ± 0.06 g/cm ³ (Predicted)	Vendor Data[1]	7-Chloro-2- iodofuro[3,2-b]pyridine
Purity	Typically ≥97%	Commercial Suppliers[4]	7-Chloro-2- iodofuro[3,2-b]pyridine
Predicted logP	1.44	ALOGPS (via HMDB)	Furo[3,2-b]pyridine (Parent Core)
Predicted pKa (Basic)	3.33	ChemAxon (via HMDB)	Furo[3,2-b]pyridine (Parent Core)

Solubility Profile: A Predictive and Qualitative Analysis

While specific quantitative solubility data for **7-Chloro-2-iodofuro[3,2-b]pyridine** is not widely published, a reliable qualitative assessment can be derived from its molecular structure based on the "like dissolves like" principle.

- Nonpolar Aromatic Core: The fused furo[3,2-b]pyridine ring system is the dominant feature, making the molecule largely hydrophobic.
- Halogen Substituents: The chlorine and iodine atoms increase the molecular weight and polarizability, favoring interactions with polarizable organic solvents like dichloromethane and chloroform.
- Heteroatoms: The nitrogen and oxygen atoms are potential hydrogen bond acceptors, which may allow for limited solubility in polar protic solvents. However, the absence of hydrogen bond donors on the molecule limits its ability to dissolve well in highly polar, protic media like water.

Based on this analysis, the following solubility profile is predicted:

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Aprotic Polar	DMSO, DMF, Acetonitrile	High	Strong dipole-dipole interactions facilitate dissolution.
Chlorinated	Dichloromethane (DCM), Chloroform	High	Similar polarity and high polarizability allow for effective solvation.
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderate to High	Moderate polarity and ability to accept hydrogen bonds are favorable.
Alcohols	Methanol, Ethanol	Low to Moderate	The solvent's hydrogen bonding network is not easily disrupted by the largely nonpolar solute.
Aromatic Nonpolar	Toluene, Benzene	Moderate	Pi-stacking interactions between the solute and solvent aromatic rings can promote solubility.
Aliphatic Nonpolar	Hexanes, Heptane	Low	van der Waals forces are insufficient to overcome the solute's intermolecular forces.
Aqueous	Water, Buffers	Very Low/Insoluble	The molecule's hydrophobicity prevents significant interaction with the highly polar water molecules.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise quantitative data, the following protocol outlines the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.^{[7][8]} This methodology provides a self-validating system for generating reliable and reproducible data.

Objective: To determine the equilibrium solubility of **7-Chloro-2-iodofuro[3,2-b]pyridine** in a selected solvent at a controlled temperature.

Materials and Reagents:

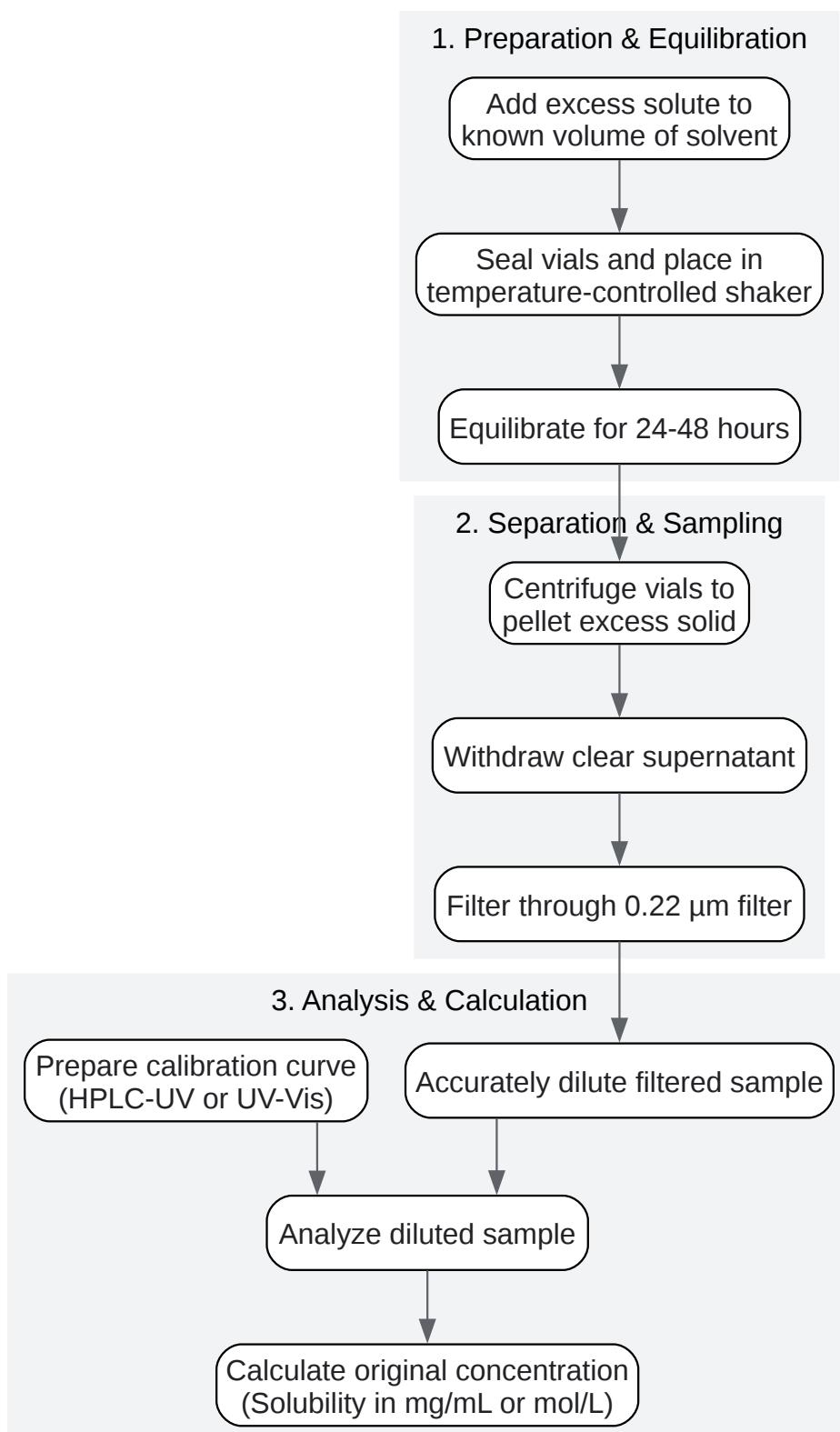
- **7-Chloro-2-iodofuro[3,2-b]pyridine** (solid, ≥97% purity)
- Selected analytical grade solvents (e.g., DMSO, Dichloromethane, Methanol)
- Glass vials with PTFE-lined screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

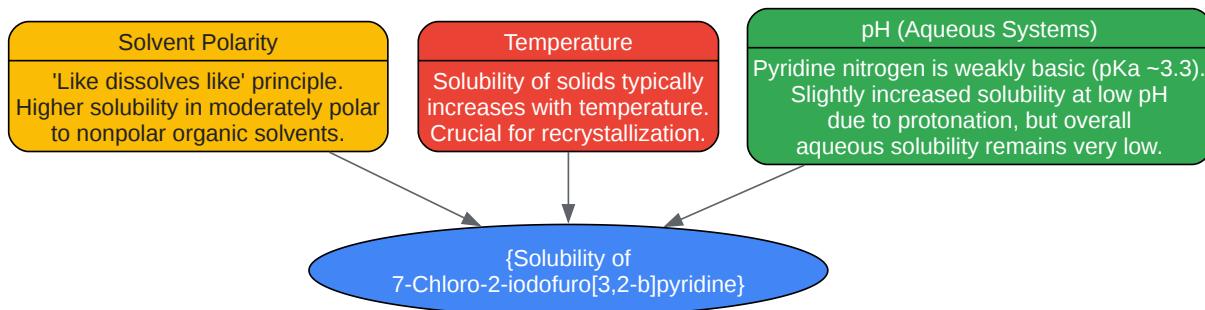
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **7-Chloro-2-iodofuro[3,2-b]pyridine** to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.^[8]

- Prepare each solvent system in triplicate for statistical validity.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
 - Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution has reached thermodynamic equilibrium with the solid phase.
- Phase Separation:
 - After equilibration, remove the vials and allow the undissolved solid to settle.
 - To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, allow the solid to settle completely by gravity.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
 - Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- Quantification of Dissolved Solute:
 - Prepare a series of standard solutions of known concentrations of **7-Chloro-2-iodofuro[3,2-b]pyridine** in the test solvent.
 - Analyze the standard solutions using a suitable analytical method (HPLC-UV is preferred for its specificity) to generate a calibration curve.

- Analyze the diluted sample solution under the same conditions.
- Determine the concentration of the diluted sample by interpolating its response against the calibration curve.
- Calculation and Reporting:
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in standard units, such as mg/mL or mol/L.





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